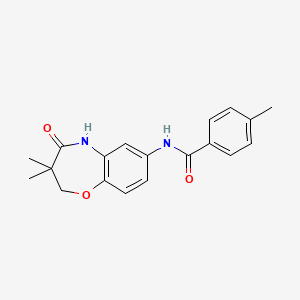![molecular formula C19H21N3O2 B2745284 1-Benzyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea CAS No. 954695-74-0](/img/structure/B2745284.png)
1-Benzyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea is a chemical compound with the molecular formula C19H21N3O2 and a molecular weight of 323.396. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases the three-dimensional (3D) coverage .Chemical Reactions Analysis
While specific chemical reactions involving 1-Benzyl-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea are not detailed in the literature, pyrrolidine derivatives are known to undergo various chemical reactions. The influence of steric factors on biological activity is often investigated, along with the structure–activity relationship (SAR) of the studied compounds .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research led by B. Shankar et al. (2017) involved synthesizing a series of novel urea derivatives, showing promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as moderate to good efficacy against fungal pathogens. The study also highlighted the compounds' cytotoxicity against cervical cancer (HeLa) cell lines, showcasing the potential for developing new therapeutic agents (Shankar et al., 2017).
Enantioselective Catalysis
A study by S. Reisman, A. Doyle, and E. Jacobsen (2008) demonstrated the use of chiral urea and thiourea derivatives as catalysts for enantioselective substitution reactions, suggesting their utility in asymmetric synthesis. This research opens pathways for the development of novel catalytic methods in organic synthesis (Reisman, Doyle, & Jacobsen, 2008).
Inhibitors of Rho Associated Protein Kinases
Roberta Pireddu et al. (2012) identified potent ROCK inhibitors among 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas, highlighting the significant differences in activity based on the presence of a benzylic stereogenic center. This study illustrates the therapeutic potential of urea derivatives as kinase inhibitors, with implications for treating various diseases (Pireddu et al., 2012).
Antioxidant Activity
S. George et al. (2010) explored the antioxidant activity of specific urea derivatives, indicating a promising avenue for the development of new antioxidants that could be beneficial in preventing oxidative stress-related diseases (George et al., 2010).
Anticancer and Enzyme Inhibition
Research by Sana Mustafa, S. Perveen, and Ajmal Khan (2014) on urea derivatives exhibited potential for urease, β-glucuronidase, and phosphodiesterase enzyme inhibition, along with observations of effects on a prostate cancer cell line. These findings suggest urea derivatives as candidates for developing new therapeutic agents with enzyme inhibition capabilities (Mustafa, Perveen, & Khan, 2014).
Direcciones Futuras
The future directions for research on 1-Benzyl-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea and similar compounds involve further exploration of their medicinal properties for the treatment of various pathological conditions . The design of new pyrrolidine compounds with different biological profiles is an ongoing area of interest .
Propiedades
IUPAC Name |
1-benzyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-18-11-16(14-22(18)17-9-5-2-6-10-17)13-21-19(24)20-12-15-7-3-1-4-8-15/h1-10,16H,11-14H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPABWKUTVOJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-N-[3-(1H-pyrrol-1-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2745201.png)
![N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)urea](/img/structure/B2745202.png)
![2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2745204.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2745205.png)
![2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B2745206.png)


![2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2745213.png)
![ethyl 2-(N-benzyl-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2745216.png)

![N-(1-cyano-2-phenylethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2745219.png)

![3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745221.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2745224.png)
